molecular formula C11H8IN3O B2582003 4-iodo-N-(pyrazin-2-yl)benzamide CAS No. 1250516-70-1

4-iodo-N-(pyrazin-2-yl)benzamide

Cat. No. B2582003
CAS RN: 1250516-70-1
M. Wt: 325.109
InChI Key: ULPASYKADJIJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-iodo-N-(pyrazin-2-yl)benzamide” is a chemical compound . It has a molecular weight of 325.11 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8IN3O/c12-9-3-1-8 (2-4-9)11 (16)15-10-7-13-5-6-14-10/h1-7H, (H,14,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a powder and it should be stored at room temperature .

Scientific Research Applications

Antiproliferative and Apoptotic Mechanisms

A study by Raffa et al. (2019) synthesized benzamides with modifications at the 4-position of the benzamido moiety, including ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, showing significant antiproliferative activity against human lung carcinoma H292 cells. Compound 26c, in particular, demonstrated the ability to induce intrinsic apoptotic pathways by activating p53 and promoting the TRAIL-inducing death pathway, highlighting a potential therapeutic mechanism for cancer treatment Raffa et al., 2019.

Anti-Tubercular Activity

Srinivasarao et al. (2020) designed and synthesized novel benzamide derivatives, including substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides, which exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This study identifies several compounds with potent inhibitory concentrations, suggesting these benzamides as promising anti-tubercular agents Srinivasarao et al., 2020.

Photophysical Properties for Organic Materials

Yamaji et al. (2017) explored the synthesis of benzamides with pyrazine moieties converted into difluoroboronated complexes, demonstrating novel blue fluorophores. These compounds exhibited unique photophysical properties, with potential applications in biological imaging and organic materials due to their intense luminescence Yamaji et al., 2017.

Synthesis and Characterization of Pyrazine Substitutes

Ahmad et al. (2021) reported the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, providing insights into the electronic and nonlinear optical properties of these compounds through DFT calculations. This research contributes to the understanding of pyrazine analogs' reactivity parameters and their potential applications in medicinal chemistry Ahmad et al., 2021.

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal potential of benzamide derivatives. For instance, Senthilkumar et al. (2021) synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and evaluated its antibacterial and antifungal activities, showing promise as a therapeutic agent against various microbial strains Senthilkumar et al., 2021.

properties

IUPAC Name

4-iodo-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O/c12-9-3-1-8(2-4-9)11(16)15-10-7-13-5-6-14-10/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPASYKADJIJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.